Cas no 1021254-37-4 (N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide)

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide structure
1021254-37-4 structure
商品名:N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
CAS番号:1021254-37-4
MF:C11H15N3OS
メガワット:237.32130074501
CID:6221855
PubChem ID:25855249

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
    • N-(6-propan-2-ylsulfanylpyridazin-3-yl)cyclopropanecarboxamide
    • N-(6-(isopropylthio)pyridazin-3-yl)cyclopropanecarboxamide
    • AKOS024499526
    • 1021254-37-4
    • F5126-0482
    • インチ: 1S/C11H15N3OS/c1-7(2)16-10-6-5-9(13-14-10)12-11(15)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,12,13,15)
    • InChIKey: VDGHOFBKBUSCCT-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=C(N=N1)NC(C1CC1)=O)C(C)C

計算された属性

  • せいみつぶんしりょう: 237.09358328g/mol
  • どういたいしつりょう: 237.09358328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5126-0482-2mg
N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
1021254-37-4
2mg
$88.5 2023-09-10
Life Chemicals
F5126-0482-1mg
N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
1021254-37-4
1mg
$81.0 2023-09-10
Life Chemicals
F5126-0482-2μmol
N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
1021254-37-4
2μmol
$85.5 2023-09-10

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide 関連文献

N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamideに関する追加情報

Recent Advances in the Study of N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS: 1021254-37-4)

The compound N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS: 1021254-37-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridazine core and cyclopropane carboxamide moiety, has been the subject of several studies aimed at exploring its potential therapeutic applications. Recent research has focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights into its role as a promising candidate for drug development.

One of the key areas of investigation has been the synthesis and optimization of N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a combination of palladium-catalyzed cross-coupling and cyclopropanation reactions, achieving a scalable and efficient process. This advancement is critical for further preclinical and clinical studies, ensuring a reliable supply of the compound for research purposes.

Pharmacological evaluations have revealed that N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide exhibits potent inhibitory activity against specific kinase targets implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated significant suppression of kinase activity at nanomolar concentrations, suggesting high potency. Furthermore, in vivo studies using murine models have shown promising results in reducing inflammation and tumor growth, with minimal off-target effects. These findings position the compound as a potential lead for developing new anti-inflammatory and anti-cancer therapies.

The mechanism of action of N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide has also been elucidated through structural biology approaches. X-ray crystallography studies revealed that the compound binds to the ATP-binding site of the target kinase, inducing conformational changes that disrupt its catalytic activity. Molecular dynamics simulations further supported these observations, highlighting the stability of the ligand-receptor complex. Such detailed mechanistic insights are invaluable for designing derivatives with enhanced selectivity and efficacy.

Despite these promising results, challenges remain in the development of N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these hurdles, with the goal of advancing the compound into clinical trials.

In conclusion, N-[6-(propan-2-ylsulfanyl)pyridazin-3-yl]cyclopropanecarboxamide (CAS: 1021254-37-4) represents a compelling area of research in chemical biology and medicinal chemistry. Recent studies have underscored its synthetic accessibility, pharmacological potency, and mechanistic clarity, paving the way for its potential application in treating inflammatory and neoplastic diseases. Continued research and development efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical benefits.

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